![molecular formula C16H18N4O3S2 B2729706 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034494-95-4](/img/structure/B2729706.png)
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H18N4O3S2 and its molecular weight is 378.47. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Biological Activities
Nicotinamide derivatives play crucial roles in various metabolic pathways and exhibit a range of biological activities. For instance, nicotinamide and its metabolites, such as N'-methyl-4-pyridone-3-carboxamide, are key players in the metabolism of niacin (vitamin B3), influencing energy production and cellular repair mechanisms (Shibata & Matsuo, 1989). These metabolites are involved in the correlation between dietary intake and urinary excretion, reflecting the body's niacin status and its metabolic processing.
Antimicrobial and Antifungal Properties
Nicotinamide derivatives have shown potential in antimicrobial and antifungal applications. For example, novel 4-thiazolidinones of nicotinic acid exhibited significant in vitro antimicrobial activity against various bacterial and fungal species, highlighting their potential as therapeutic agents in combating infectious diseases (Patel & Shaikh, 2010).
Enzyme Inhibition and Cancer Research
The inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, has been explored for its potential in treating metabolic disorders and cancer. Small molecule inhibitors of NNMT have been identified, providing insights into the enzyme's role in disease processes and offering avenues for therapeutic intervention (Neelakantan et al., 2017).
Structural and Chemical Analysis
The structural analysis of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, provides valuable information on their chemical properties, biological activities, and potential applications. Such studies enable the design of novel compounds with improved efficacy and specificity for various biological targets (Burnett et al., 2015).
Corrosion Inhibition
Nicotinamide derivatives have also been studied for their corrosion inhibition properties, offering applications in materials science and engineering. Their ability to form protective layers on metal surfaces can prevent corrosion, extending the life of metal components in industrial settings (Chakravarthy et al., 2014).
properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-17-13(21)6-11-8-25-16(19-11)20-15(22)10-2-3-14(18-7-10)23-12-4-5-24-9-12/h2-3,7-8,12H,4-6,9H2,1H3,(H,17,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZFQOKZNCRALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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